molecular formula C12H15N3 B103876 2-(Piperidin-4-YL)-1H-benzo[D]imidazole CAS No. 38385-95-4

2-(Piperidin-4-YL)-1H-benzo[D]imidazole

Cat. No. B103876
CAS RN: 38385-95-4
M. Wt: 201.27 g/mol
InChI Key: HBOGHPAOOWUTLB-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-1H-benzo[d]imidazole is a chemical compound that has been the subject of various studies due to its potential applications in medicine and industry. It is a benzimidazole derivative, a class of compounds known for their broad spectrum of biological activities, including antibacterial, anti-inflammatory, and corrosion inhibition properties .

Synthesis Analysis

The synthesis of 2-(piperidin-4-yl)-benzimidazoles involves several chemical reactions, starting from basic benzimidazole scaffolds and introducing the piperidin-4-yl moiety through various synthetic routes. For instance, novel compounds with this structure have been synthesized by in situ reduction of Schiff’s base followed by alkylation using different alkyl/aryl halides . Another approach includes the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with different derivatives in the presence of piperidine . These methods have been optimized to yield a series of compounds with potential antibacterial and anti-inflammatory activities .

Molecular Structure Analysis

The molecular structure of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. Single-crystal X-ray diffraction techniques have also been employed to determine the solid-state structure of related compounds, confirming the expected molecular framework and providing insights into the conformation of the piperidin ring and the planarity of the benzimidazole core .

Chemical Reactions Analysis

The chemical reactivity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives is diverse, with the ability to undergo further functionalization. These compounds have been used as intermediates in the synthesis of various pharmacologically active molecules. For example, they have been functionalized to create novel inhibitors of the insulin-like growth factor receptor-1 (IGF-1R) and NMDA receptor ligands . The modifications aim to improve selectivity and potency for the intended biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzimidazole ring. These properties are crucial for their biological activity and potential as therapeutic agents. The compounds exhibit promising antibacterial, antifungal, and anti-inflammatory activities, with some showing superior efficacy compared to standard drugs . Additionally, their corrosion inhibition properties for steel in acidic environments have been demonstrated, suggesting applications in industrial settings .

Scientific Research Applications

Anti-Inflammatory Applications

  • Novel Anti-Inflammatory Agents : Compounds derived from 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activities. One such compound, identified as 6e, exhibited stronger in vivo anti-inflammatory activity compared to ibuprofen in animal models (Li et al., 2015).

Synthesis and Structural Studies

  • Arylation and Reduction Methods : The arylation of azoles with bromopyridines and subsequent reduction was a key method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of these compounds (Shevchuk et al., 2012).
  • Synthesis of Heterocyclic Compounds : New heterocyclic compounds containing the imidazole scaffold, such as 2-(furan-2-yl)-1-(piperidine-4-yl)-1H-benzo[d]imidazole derivatives, were synthesized and showed good to moderate antimicrobial activity (Parmar et al., 2018).

Antimicrobial Applications

  • Broad Spectrum Antibacterial Activities : Certain 2-piperidin-4-yl-benzimidazoles inhibit bacterial growth with low micromolar minimal inhibitory concentration (MIC), effective against both Gram-positive and Gram-negative bacteria (He et al., 2003).

Corrosion Inhibition

  • N80 Steel Corrosion Inhibition : Benzimidazole derivatives, including those with a piperidine moiety, were effective corrosion inhibitors for N80 steel in hydrochloric acid solution, showing high inhibition efficiency (Yadav et al., 2016).

Applications in Drug Discovery

  • ALK Inhibitor Development : A compound with a 2-(piperidin-4-yl)-1H-benzo[d]imidazole structure was investigated as a potential anaplastic lymphoma kinase (ALK) inhibitor for cancer treatment. Its modification led to a significant improvement in oral absorption in animal models (Teffera et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-piperidin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGHPAOOWUTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351977
Record name 2-(Piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-YL)-1H-benzo[D]imidazole

CAS RN

38385-95-4
Record name 2-(4-Piperidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38385-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)-1H-benzimidazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.270
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Synthesis routes and methods I

Procedure details

A mixture of 4-piperidine carboxylic acid (5.30 g, 40 mmol), 1,2-diaminobenzene (4.32 g, 40 mmol) and polyphosphoric acid (40 g) were heated to 190° C. for 14 hours. Cooled, diluted with water (150 ml) and basified with 50% KOH to pH 8. Solution cooled in an ice/salt bath to give a precipitate which was collected by filtration and washed with water. Solid dried in vacuo to afford the title compound (8.0 g, 100%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

This compound is synthesized as described by adaptation of the following reference: J. Heterocyclic Chem., 1989, 26, 54. A mixture of benzene-1,2-diamine (12.6 g, 116 mmol), piperidine-4-carboxylic acid (15 g, 116 mmol) and 4M aqueous HCl (250 mL) is stirred and heated under reflux for 48 h. The reaction mixture is cooled to room temperature and is made basic by addition of 5M aqueous NaOH. The precipitate formed is collected by suction filtration, washed with water and dried in the vacuum oven to afford 8.8 g (38%) of 2-(piperidin-4-yl)-1H-benzimidazole. m/z=202 [M++H].
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Q Li, Q Hu, X Wang, Y Zong, L Zhao… - Chemical Biology & …, 2015 - Wiley Online Library
A novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative 5 with good anti‐inflammatory activity was identified from our in‐house library. Based on hit compound 5, two series of 2‐(…
Number of citations: 13 onlinelibrary.wiley.com
J Zhou, M Ji, Z Zhu, R Cao, X Chen, B Xu - European journal of medicinal …, 2017 - Elsevier
Novel 1H-benzo[d]immidazole-4-carboxamide derivatives bearing five-membered or six-membered N-heterocyclic moieties at the 2-position were designed and synthesized as PARP-1 …
Number of citations: 36 www.sciencedirect.com
MK Kim, H Shin, K Park, H Kim, J Park… - Journal of Medicinal …, 2015 - ACS Publications
The Janus kinase (JAK) family comprises four members (JAK1, JAK2, JAK3, and Tyk2) that play a key role in mediating cytokine receptor signaling. JAK inhibition thus modulates …
Number of citations: 64 pubs.acs.org
H Kim, MK Kim, H Choo, Y Chong - Bioorganic & Medicinal Chemistry …, 2016 - Elsevier
The previously identified Janus kinase 1 (JAK1)-selective inhibitor, 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (2), suffered from low cell permeability, …
Number of citations: 4 www.sciencedirect.com
K Beulah, A Ravi Kumara… - Letters in Drug …, 2015 - ingentaconnect.com
A series of novel benzimidazole-pyridine-piperidine hybrids was synthesized in good yields and characterized by spectral and elemental analyses. The compounds 4a-h and 5a-c were …
Number of citations: 7 www.ingentaconnect.com
P Chacko, K Shivashankar - Journal of Chemical Sciences, 2018 - Springer
A novel library of aminomethylphenol has been developed using magnetic $$\hbox {Fe}_{3}\hbox {O}_{4}$$ Fe 3 O 4 nanoparticles via Petasis borono-Mannich reaction of …
Number of citations: 10 link.springer.com
B Guruswamy, R Arul, M Chaitanya… - Journal of Heterocyclic …, 2015 - Wiley Online Library
In view of obtaining some potential antimicrobial compounds, we have described synthesis of novel fluoroquinolones bearing 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole and evaluated …
Number of citations: 5 onlinelibrary.wiley.com
JV Mendapara, MD Vaghasiya… - … of Biochemical and …, 2023 - Wiley Online Library
Cu alkyne‐azide cycloaddition was used to easily synthesize a library of novel heterocycles containing benzimidazole and piperidine based 1,2,3‐triazole(7a–7l) derivatives. The …
Number of citations: 3 onlinelibrary.wiley.com
P Prajapat, M Kumawat, GL Talesara… - Chemistry & Biology …, 2018 - search.ebscohost.com
Heterocyclic molecules are pervasive in several areas of life sciences. These molecules perform numerous significant functions in nature, medicine, and technology. Nitrogen-…
Number of citations: 24 search.ebscohost.com
TR Hodges, JR Abbott, AJ Little, D Sarkar… - Journal of medicinal …, 2018 - ACS Publications
Son of sevenless homologue 1 (SOS1) is a guanine nucleotide exchange factor that catalyzes the exchange of GDP for GTP on RAS. In its active form, GTP-bound RAS is responsible …
Number of citations: 41 pubs.acs.org

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